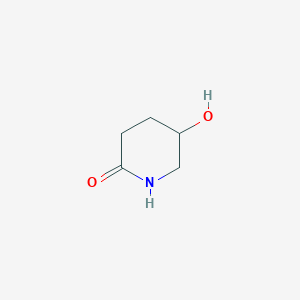

5-羟基哌啶-2-酮

描述

Ro 21-9738, also known as doxifluridine, is a pyrimidine 5’-deoxyribonucleoside that is structurally similar to 5-fluorouridine. It is an oral prodrug of the antineoplastic agent 5-fluorouracil, designed to circumvent the rapid degradation of 5-fluorouracil by dihydropyrimidine dehydrogenase in the gut wall. Ro 21-9738 is converted into 5-fluorouracil in the presence of pyrimidine nucleoside phosphorylase .

科学研究应用

准备方法

罗 21-9738 可以通过多种方法合成。一种常见的合成路线包括在对甲苯磺酸存在下,使 5-氟尿苷与 2,2-二甲氧基丙烷反应生成 2’,3’-异丙基亚甲基-5-氟尿苷。 然后用三苯基亚磷酸酯甲基碘化物处理该中间体以生成罗 21-9738 . 工业生产方法通常采用类似的合成路线,但已针对大规模生产进行了优化,以确保高产量和纯度。

化学反应分析

罗 21-9738 会发生各种化学反应,包括:

氧化: 它可以被氧化生成 5-氟尿嘧啶。

还原: 它可以被还原生成 5-氟-5’-脱氧尿苷。

取代: 它可以发生亲核取代反应。

这些反应中使用的常见试剂和条件包括用于转化为 5-氟尿嘧啶的嘧啶核苷磷酸化酶,以及用于其他转化的各种氧化剂和还原剂。 这些反应形成的主要产物通常是 5-氟尿嘧啶及其衍生物 .

作用机制

罗 21-9738 通过在嘧啶核苷磷酸化酶存在下转化为 5-氟尿嘧啶发挥作用。5-氟尿嘧啶随后抑制胸腺嘧啶合成酶,该酶对 DNA 合成至关重要。这种抑制导致 DNA 复制和细胞分裂的破坏,最终导致细胞死亡。 涉及的分子靶点和途径包括胸腺嘧啶合成酶和 DNA 合成途径 .

相似化合物的比较

罗 21-9738 与其他氟化核苷类似,例如:

5-氟尿嘧啶: 罗 21-9738 的活性形式,用作抗肿瘤药物。

5-氟尿苷: 具有类似抗肿瘤特性的氟化核苷。

5-氟-2’-脱氧尿苷: 另一种用于癌症研究的氟化核苷。

罗 21-9738 的独特之处在于它是一种口服前药,旨在通过绕过其在肠壁中的快速降解来提高 5-氟尿嘧啶的生物利用度和疗效 .

属性

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several synthetic approaches have been explored, each offering unique advantages:

- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []

- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []

- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []

- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []

- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of 5-hydroxypiperidin-2-one, showcasing the potential of biocatalysis in its preparation. []

A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to 5-hydroxypiperidin-2-one, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []

A: Crystallographic studies on highly substituted imidazolinones incorporating the 5-hydroxypiperidin-2-one framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []

A: The stereochemistry of 5-hydroxypiperidin-2-one derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched 5-hydroxypiperidin-2-one. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B102108.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)